Heptafluorobenzyl iodide

Overview

Description

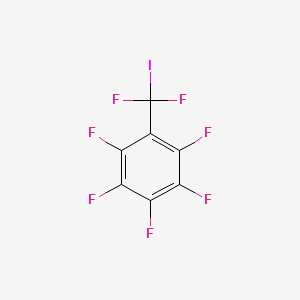

Heptafluorobenzyl iodide is a chemical compound with the IUPAC name 1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene . It has a molecular weight of 343.97 .

Molecular Structure Analysis

The molecular formula of Heptafluorobenzyl iodide is C7F7I . The InChI code is 1S/C7F7I/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 .Physical And Chemical Properties Analysis

Heptafluorobenzyl iodide has a boiling point of 153 °C . Its density is 2.185 g/mL at 25 °C . The refractive index (n20/D) is 1.47 .Scientific Research Applications

1. Assembling Systems and Bonding Studies

Heptafluorobenzyl iodide plays a significant role in assembling systems with structures involving hydrogen and halogen bonding. For instance, a study by Zhu et al. (2004) explored the reaction of heptafluorobenzyl iodide with N,N,N',N'-tetramethylethylenediamine, revealing the presence of intermolecular N⋯I halogen bond and F⋯H hydrogen bond as the driving forces for their formation. This research contributes to the understanding of molecular interactions and bonding mechanisms (Shizheng Zhu, Chun‐hui Xing, W. Xu, & Zhan-Ting Li, 2004).

2. Polymerization Processes

Heptafluorobenzyl iodide has been utilized in polymerization processes. Kim et al. (2020) synthesized a new ionic polyacetylene with perfluorinated benzyl substituent via the direct polymerization of quaternized acetylenic pyridinium monomers. This highlights its role in the development of novel polymers with potential applications in various industrial sectors (Taehyoung Kim, Sung‐Ho Jin, Jongwook Park, K. Lim, S. Kim, & Y. Gal, 2020).

3. Environmental Safety and Radioactive Iodide Capture

In the context of environmental safety, particularly regarding radioactive iodine isotopes, Liu et al. (2014) conducted a study on the uptake of iodide anions on microrosette-like δ-Bi2O3. This research is crucial for addressing the threats posed by accidental release of radioactive iodine, especially in nuclear power plants and medical research institutes (Long Liu, Wei Liu, Xiaoliang Zhao, Daimei Chen, R. Cai, Weiyou Yang, S. Komarneni, & Dongjiang Yang, 2014).

4. Non-Covalent Interactions Studies

Heptafluorobenzyl iodide also plays a role in studying non-covalent interactions. A study by Cabot and Hunter (2009) quantitatively examined the complexes formed between perfluorohexyl iodide and various hydrogen-bond acceptors, shedding light on the dynamics of halogen bonding, hydrogen bonding, and the electrostatics of non-covalent interactions (R. Cabot & C. Hunter, 2009).

5. Synthesis of Functionalized Compounds

The application of heptafluorobenzyl iodide extends to the synthesis of various functionalized compounds. For example, research conducted by Hughes et al. (2001) explored reactions of halofluorocarbons with group 6 complexes, demonstrating how fluoroalkyl iodides can be transformed into a variety of products, thus aiding in the development of new chemical entities (R. Hughes, S. Maddock, I. Guzei, L. Liable-Sands, & A. Rheingold, 2001).

Safety and Hazards

properties

IUPAC Name |

1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F7I/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTGPFZDZIZYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346469 | |

| Record name | Heptafluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptafluorobenzyl iodide | |

CAS RN |

79865-03-5 | |

| Record name | Heptafluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobenzyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does heptafluorobenzyl iodide interact with N,N,N′,N′-tetramethylethylenediamine (TMEDA)?

A: Heptafluorobenzyl iodide interacts with TMEDA through a combination of halogen bonding and hydrogen bonding. [] Research has shown that in a solution of dichloromethane, two novel assemblies are formed. [] One assembly features an intermolecular halogen bond between the iodine atom of heptafluorobenzyl iodide and the nitrogen atom of TMEDA. [] The second assembly showcases a hydrogen bond between the fluorine atom of the heptafluorobenzyl group and the hydrogen atom of the TMEDA amine group. [] These interactions highlight the ability of heptafluorobenzyl iodide to engage in both halogen and hydrogen bonding interactions.

Q2: What are the primary analytical techniques used to characterize the interactions of heptafluorobenzyl iodide?

A: The interactions of heptafluorobenzyl iodide have been primarily characterized using X-ray diffraction analysis, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [] X-ray diffraction provides insights into the solid-state structure and bonding interactions, while NMR and IR spectroscopy offer information about molecular structure and functional group interactions. These techniques, when used in conjunction, provide a comprehensive understanding of the chemical behavior of heptafluorobenzyl iodide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)